2-Fluoro-6-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-isopropylphenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its fluorine and isopropyl substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isopropylphenol typically involves the introduction of fluorine and isopropyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring via a halogen exchange reaction. The isopropyl group can be introduced through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-isopropylbenzoquinone.
Reduction: Formation of 2-Fluoro-6-isopropylcyclohexanol.
Substitution: Formation of 2-Amino-6-isopropylphenol or 2-Thio-6-isopropylphenol.
Scientific Research Applications
2-Fluoro-6-isopropylphenol has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the isopropyl group can influence its hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-isopropylphenol
- 2-Fluoro-6-methylphenol
- 2-Fluoro-6-tert-butylphenol
Uniqueness
2-Fluoro-6-isopropylphenol is unique due to the specific positioning of its fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 |
InChI Key |
NIOVSSCSKIDFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.